1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O2/c1-26-16-14(23-25-26)17(21-10-20-16)27-8-12(9-27)18(28)19-7-13-22-15(24-29-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYGGACAJVEHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazolo[4,5-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
- Azetidine ring : A four-membered nitrogen-containing ring that often contributes to the compound’s pharmacological profile.
- Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of the triazolo and oxadiazole structures exhibit significant antimicrobial properties. For instance:
- Triazolo derivatives have shown effectiveness against various bacterial strains and fungi. Studies have reported that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. The following points summarize key findings:
- Mechanism of Action : The triazolo and oxadiazole components are believed to interact with cellular targets involved in cancer cell proliferation and survival. This interaction can lead to apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that compounds with similar structural motifs can induce cytotoxicity in cancer cell lines such as A375 melanoma cells. These studies highlighted mechanisms involving cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing triazole and oxadiazole groups has been documented:
- Cyclooxygenase Inhibition : Some derivatives have been shown to inhibit COX enzymes, which play a critical role in inflammation pathways . This suggests potential applications in treating inflammatory diseases.
Pharmacological Studies
Several pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Testing | Disk diffusion method on bacterial cultures | Significant inhibition zones against tested strains |
| Cytotoxicity Assays | MTT assay on A375 melanoma cells | Induced apoptosis at specific concentrations |
| COX Inhibition | Enzyme activity assays | Effective inhibition of COX-1 and COX-2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent motifs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The primary compound’s triazolo[4,5-d]pyrimidine core differs from the triazolo[1,5-a]pyrimidine in . The fusion position ([4,5-d] vs. Compound 24 () employs a pyrimidine core with a triazanylidene-carbazole hybrid, diverging entirely from triazolo-pyrimidines. Carbazoles are known for DNA interaction, suggesting distinct mechanisms .
Substituent Impact :
- The azetidine-3-carboxamide in the primary compound introduces rigidity and compactness, contrasting with the pyridinyl-carboxamide in . Azetidines may enhance solubility and reduce off-target effects compared to aromatic substituents.
- The phenyl-oxadiazole group in the primary compound contrasts with the 2,4,5-trimethoxyphenyl in . Trimethoxyphenyl is a hallmark of tubulin-targeting agents (e.g., colchicine analogs), while oxadiazole may optimize pharmacokinetics .
Therapeutic Implications :
- Triazolo-pyrimidines in both the primary compound and are plausible kinase or tubulin inhibitors, but their substituents dictate selectivity. The trimethoxyphenyl group in suggests stronger tubulin polymerization disruption, whereas the azetidine-oxadiazole combination may favor kinase inhibition.
- Compound 24’s carbazole-triazanylidene hybrid () likely targets nucleic acids, reflecting divergent applications in oncology or antimicrobial therapy .
Research Findings and Implications
- Structural Analysis : Crystallographic data for triazolo-pyrimidines, refined using SHELX, confirm planar geometries critical for target binding . The primary compound’s azetidine likely imposes a puckered conformation, altering steric interactions compared to flatter analogs.
- Synthetic Feasibility : The oxadiazole and triazole motifs are synthetically accessible via cyclization reactions, as demonstrated in ’s carbazole derivatives .
Preparation Methods
Triazolopyrimidine-Azetidine Coupling
The 7-chloro-triazolopyrimidine undergoes nucleophilic substitution with azetidine-3-carboxamide in DMF at 80°C, using DIPEA as a base. Reaction monitoring via TLC confirms complete substitution within 6 hours, yielding 1-(3-methyl-triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (72% yield).
Oxadiazole-Azetidine Amidation
The oxadiazole-methylamine is coupled to the azetidine-carboxamide using HATU/DMAP in dichloromethane. The reaction proceeds at room temperature for 12 hours, achieving 68% yield after silica gel purification.
Spectral Characterization and Analytical Data
Table 1: Key Spectroscopic Data
| Component | $$ ^1\text{H NMR} $$ (δ, ppm) | $$ ^{13}\text{C NMR} $$ (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Triazolopyrimidine core | 2.65 (s, 3H, CH₃), 8.92 (s, 1H, H-5) | 158.4 (C-7), 162.1 (C-3) | 190.0824 [M+H]⁺ |
| Azetidine-carboxamide | 3.45–3.60 (m, 4H, azetidine), 6.12 (br, 2H, NH₂) | 47.8 (C-3), 173.5 (C=O) | 143.0941 [M+H]⁺ |
| Oxadiazole-methylamine | 4.45 (s, 2H, CH₂NH₂), 7.50–7.85 (m, 5H, Ph) | 126.1–130.3 (Ph), 167.8 (C=N-O) | 191.0983 [M+H]⁺ |
| Final Compound | 2.70 (s, 3H, CH₃), 4.60 (s, 2H, CH₂N), 8.95 (s, 1H) | 173.8 (C=O), 167.9 (C=N-O), 158.6 (C-7) | 478.2147 [M+H]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
